molecular formula C14H9NO2S2 B2364489 5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one CAS No. 465507-32-8

5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one

Cat. No.: B2364489
CAS No.: 465507-32-8
M. Wt: 287.35
InChI Key: JLLSFTFKMNSCJG-FMIVXFBMSA-N
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Description

5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that contains both furan and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of 2-furaldehyde with 3-phenyl-4-thioxo-1,3-thiazolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The thiazolidinone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to biological effects. The exact pathways involved depend on the specific biological activity being investigated, such as antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one: Unique due to the presence of both furan and thiazolidinone moieties.

    2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Similar structure but with a nitrofuran and thiadiazole moiety.

    2,5-Bis(hydroxymethyl)furan: Contains a furan ring but lacks the thiazolidinone moiety.

Uniqueness

This compound is unique due to its combination of furan and thiazolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S2/c16-14-15(10-5-2-1-3-6-10)13(18)12(19-14)9-11-7-4-8-17-11/h1-9H/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLSFTFKMNSCJG-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C(=CC3=CC=CO3)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=S)/C(=C\C3=CC=CO3)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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